1-(4-chlorophenyl)-3-methylidenepyrrolidine-2,5-dione
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Overview
Description
1-(4-Chlorophenyl)-3-methylidenepyrrolidine-2,5-dione is a heterocyclic compound that features a pyrrolidine ring substituted with a 4-chlorophenyl group and a methylene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-methylidenepyrrolidine-2,5-dione typically involves the reaction of 4-chloroaniline with 2,5-hexanedione in the presence of a catalyst such as α-amylase derived from hog pancreas . This reaction proceeds under mild conditions and yields the desired product with high efficiency.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-3-methylidenepyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-3-methylidenepyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 1-(4-chlorophenyl)-3-methylidenepyrrolidine-2,5-dione exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole: This compound shares a similar pyrrole ring structure but with different substituents.
®-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine: Another compound with a 4-chlorophenyl group but a different core structure.
Uniqueness: 1-(4-Chlorophenyl)-3-methylidenepyrrolidine-2,5-dione is unique due to its specific substitution pattern and the presence of a methylene group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
37010-62-1 |
---|---|
Molecular Formula |
C11H8ClNO2 |
Molecular Weight |
221.64 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-methylidenepyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H8ClNO2/c1-7-6-10(14)13(11(7)15)9-4-2-8(12)3-5-9/h2-5H,1,6H2 |
InChI Key |
QTVOBMUYSKKMBK-UHFFFAOYSA-N |
SMILES |
C=C1CC(=O)N(C1=O)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C=C1CC(=O)N(C1=O)C2=CC=C(C=C2)Cl |
Key on ui other cas no. |
37010-62-1 |
Origin of Product |
United States |
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